molecular formula C11H21N B8316129 1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine

1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine

Cat. No. B8316129
M. Wt: 167.29 g/mol
InChI Key: PIQZRMVGCDLGTC-UHFFFAOYSA-N
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Patent
US05637718

Procedure details

Acetic acid was added to a mixture of ethanol (40 ml) and water (20 ml) until the pH was 4. 5-Bromo-3,3-dimethylpentanal (19.3 g, 0.1 mol) was added to the mixture, which was then cooled to 0°-5° C. and purged with nitrogen. Isobutylamine (7.3 g, 0.1 mol) was added over 5 minutes to the solution stirring under an atmosphere of nitrogen. After 3 hours stirring at 0°-5° C., most of the ethanol was removed under reduced pressure, the residue then diluted with water (20 ml) and the solution taken to pH 10 with solid potassium carbonate. The mixture was extracted with ether (3×50 ml), the organic layer dried over anhydrous MgSO4 and concentrated to yield a pale yellow oil (15.5 g, 93%) which was essentially pure by 1H NMR spectroscopy. A pure colourless liquid (13.0 g, 78%) was obtained after vacuum distillation, b.p. 50°-53° C./2 mm Hg. The 1H NMR spectrum was found to be the same as for material prepared by the procedure hereafter described in Example 25 Part (C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
5-Bromo-3,3-dimethylpentanal
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
93%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.Br[CH2:6][CH2:7][C:8]([CH3:13])([CH3:12])[CH2:9][CH:10]=O.[CH2:14]([NH2:18])[CH:15]([CH3:17])[CH3:16]>C(O)C.O>[CH3:16][CH:15]([CH3:17])[CH2:14][N:18]1[CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH:7]=[CH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
5-Bromo-3,3-dimethylpentanal
Quantity
19.3 g
Type
reactant
Smiles
BrCCC(CC=O)(C)C
Step Three
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C(C)C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue then diluted with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(CN1C=CC(CC1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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